2,3,3-Trimethylbutanenitrile

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutanenitrile can be synthesized through various methods. One common approach involves the reaction of pivalic acid with ammonia in the presence of a dehydrating agent. Another method includes the reaction of tert-butyl chloride with sodium cyanide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .

化学反応の分析

Types of Reactions: 2,3,3-Trimethylbutanenitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the reagents used.

科学的研究の応用

Organic Synthesis

2,3,3-Trimethylbutanenitrile serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions such as:

- Nucleophilic substitutions where the nitrile group can be transformed into amines or carboxylic acids.

- Formation of heterocycles , which are crucial in drug development.

Pharmaceutical Development

The compound has been explored for its potential in pharmaceutical applications due to its ability to modify biological activity through structural variations. Research indicates that nitriles can exhibit:

- Antimicrobial properties , making them candidates for developing new antibiotics.

- Anti-inflammatory effects , which are beneficial in treating chronic diseases.

Material Science

In material science, this compound is utilized in the production of polymers and resins. Its properties contribute to:

- Enhanced thermal stability in polymer formulations.

- Improved mechanical properties when used as a plasticizer or modifier.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound via the reaction of tert-butyl alcohol with sodium cyanide demonstrated its utility as a precursor for various organic compounds. The characterization involved techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized product.

Research assessing the biological activity of nitriles found that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. This study highlighted the potential for developing new antimicrobial agents based on this compound.

作用機序

The mechanism by which 2,3,3-Trimethylbutanenitrile exerts its effects involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by nitrilase enzymes to form carboxylic acids and ammonia. This hydrolysis reaction is crucial for its role in biochemical pathways .

類似化合物との比較

- 2,2-Dimethylpropanenitrile

- 2,3-Dimethylbutanenitrile

- 2,2,3-Trimethylbutanenitrile

Comparison: 2,3,3-Trimethylbutanenitrile is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher steric hindrance around the nitrile group, affecting its reactivity and the types of reactions it can undergo .

生物活性

2,3,3-Trimethylbutanenitrile (also known as ATMB) is a nitrile compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and biocatalysis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C₈H₁₅N

- Molecular Weight : 139.21 g/mol

- Boiling Point : 101-103 °C

- Density : 0.81 g/cm³

- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol and acetone.

Enzymatic Hydrolysis

Recent studies have investigated the hydrolysis of this compound by various nitrilase enzymes from bacteria such as Pseudomonas fluorescens. The results indicated that the compound is sterically hindered and exhibits resistance to hydrolysis under standard conditions. This property suggests that ATMB may serve as a stable substrate for biocatalytic processes where selective nitrile conversion is desired .

Toxicological Profile

The toxicity of this compound has been evaluated through various animal studies. For instance, the LD50 (lethal dose for 50% of the population) for rats via skin exposure was found to be approximately 95 mg/kg. Observed symptoms included general depression of activity and respiratory distress, indicating significant toxicity .

Biocatalytic Applications

A notable study highlighted the use of Rhodococcus qingshengii in the biosynthesis of valuable intermediates from this compound. The research demonstrated that this microorganism could effectively convert ATMB into useful products through enzymatic pathways, showcasing its potential in green chemistry and sustainable practices .

Pharmaceutical Development

In pharmaceutical contexts, ATMB has been explored as a precursor for synthesizing novel compounds with therapeutic potential. For example, its derivatives have been implicated in the development of herbicides and other agrochemicals. The ability to modify the nitrile group allows for the creation of diverse chemical entities that can exhibit enhanced biological activity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 139.21 g/mol |

| Boiling Point | 101-103 °C |

| Density | 0.81 g/cm³ |

| Solubility | Slightly soluble in water |

| Toxicity Test | Result |

|---|---|

| LD50 (rat, skin) | 95 mg/kg |

| Observed Effects | Somnolence, dyspnea |

特性

IUPAC Name |

2,3,3-trimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(5-8)7(2,3)4/h6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBZBTZXGQNTNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

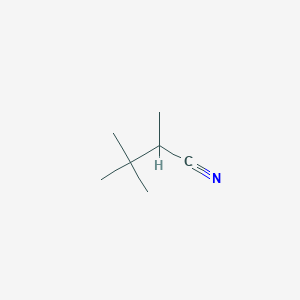

CC(C#N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503433 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-85-9 | |

| Record name | 2,3,3-Trimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 2,3,3-trimethylbutanenitrile as described in the research?

A1: The research by [] highlights an improved, multi-step synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone). This method, achieving a 67% overall yield, offers an alternative to the previously reported one-pot conversion, potentially impacting efficiency and scalability in research and industrial applications.

Q2: Does the research mention any specific applications or uses of this compound?

A2: While the research primarily focuses on synthesis methodologies, the presence of this compound amongst other nitrile compounds in a study about nitrile-hydrolysing bacteria [] suggests potential applications in biocatalysis or biotransformation studies. Further research would be needed to explore these avenues.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。